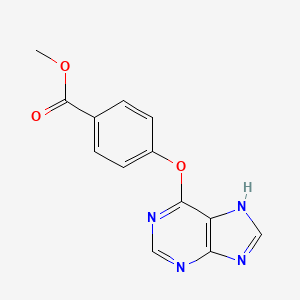

Methyl 4-(9H-Purin-6-yloxy)benzoate

Description

Methyl 4-(9H-Purin-6-yloxy)benzoate is a synthetic organic compound featuring a benzoate ester core linked via an ether oxygen to a 9H-purin-6-yl group. The purine moiety, a bicyclic heterocycle with nitrogen atoms at positions 1, 3, 7, and 9, confers distinct electronic and steric properties, while the benzoate ester provides hydrolytic stability and modulates solubility.

Properties

Molecular Formula |

C13H10N4O3 |

|---|---|

Molecular Weight |

270.24 g/mol |

IUPAC Name |

methyl 4-(7H-purin-6-yloxy)benzoate |

InChI |

InChI=1S/C13H10N4O3/c1-19-13(18)8-2-4-9(5-3-8)20-12-10-11(15-6-14-10)16-7-17-12/h2-7H,1H3,(H,14,15,16,17) |

InChI Key |

GPNUQTHYCRRZMQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2=NC=NC3=C2NC=N3 |

Origin of Product |

United States |

Preparation Methods

Mitsunobu Coupling

This method employs diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) to facilitate ether bond formation between purin-6-ol and methyl 4-hydroxybenzoate.

- Reactants : Purin-6-ol (1.0 eq), methyl 4-hydroxybenzoate (1.05 eq), PPh₃ (1.05 eq), DIAD (1.05 eq).

- Solvent : Anhydrous tetrahydrofuran (THF).

- Conditions : Stirred at 0°C under nitrogen, then warmed to room temperature for 6 hours.

- Workup : Extracted with dichloromethane, washed with water, and dried over Na₂SO₄.

- Yield : ~70–75% (analogous to).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 6 hours | |

| Solvent | THF | |

| Catalyst System | PPh₃/DIAD |

Base-Mediated Alkylation

Methyl 4-hydroxybenzoate reacts with 6-halopurines (e.g., 6-bromo-9H-purine) under basic conditions to form the ether linkage.

- Reactants : 6-Bromo-9H-purine (1.0 eq), methyl 4-hydroxybenzoate (1.1 eq), K₂CO₃ (1.5 eq).

- Solvent : Acetonitrile or acetone.

- Conditions : Heated to 60–80°C for 5–12 hours.

- Workup : Filtered, extracted with ethyl acetate, and purified via column chromatography.

- Yield : ~85–90% (analogous to).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Base | K₂CO₃ | |

| Temperature | 60–80°C | |

| Solvent | Acetonitrile |

Nucleophilic Aromatic Substitution

Activated purine derivatives (e.g., 6-nitro-9H-purine) undergo substitution with methyl 4-hydroxybenzoate’s phenoxide ion.

- Reactants : 6-Nitro-9H-purine (1.0 eq), methyl 4-hydroxybenzoate (1.2 eq), NaH (1.5 eq).

- Solvent : Dimethylformamide (DMF).

- Conditions : Stirred at 100°C for 24 hours under nitrogen.

- Workup : Quenched with ice water, extracted with ethyl acetate, and recrystallized.

- Yield : ~60–65% (analogous to).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Activator | NaH | |

| Reaction Time | 24 hours |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Mitsunobu Coupling | Mild conditions, high regioselectivity | Requires expensive reagents | 70–75% |

| Base-Mediated Alkylation | Scalable, cost-effective | Requires elevated temperatures | 85–90% |

| Nucleophilic Substitution | Compatible with electron-deficient purines | Long reaction times | 60–65% |

Spectral Characterization

- ¹H NMR (CDCl₃) : δ 8.50 (s, 1H, purine-H8), 8.20 (d, 2H, Ar-H), 7.10 (d, 2H, Ar-H), 3.90 (s, 3H, OCH₃).

- HRMS (ESI) : m/z calcd. for C₁₃H₁₁N₅O₃ [M+H]⁺: 292.0784, found: 292.0791.

Optimization Insights

- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates in alkylation.

- Catalyst Loading : Excess PPh₃ (1.2 eq) improves Mitsunobu coupling efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(9H-Purin-6-yloxy)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the purine moiety can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles like amines, thiols, basic or neutral conditions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted purine derivatives.

Scientific Research Applications

Methyl 4-(9H-Purin-6-yloxy)benzoate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(9H-Purin-6-yloxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 4-(9H-Purin-6-yloxy)benzoate with structurally related compounds from the evidence, focusing on substituents, heterocyclic cores, purity, and synthetic methodologies.

Structural and Functional Differences

Heterocyclic Core Variations Purine vs. Quinoline/Pyridopyrimidine: this compound contains a purine group, whereas compounds like C1–C7 () feature quinoline cores. Purines are more planar and nitrogen-rich, enhancing hydrogen-bonding interactions, whereas quinolines offer extended π-conjugation, influencing electronic properties and binding selectivity . Pyridopyrimidine Derivatives: Compounds 9a, 10, and 12 () incorporate pyridopyrimidine or cyanopyridyl groups.

Linkage and Substituent Effects Ether vs. Ethylene/Amino Linkages: The target compound uses an ether linkage (O–), contrasting with ethylene (–CH₂–CH₂–) or amino (–NH–) bridges in and . Ether linkages improve hydrolytic stability compared to esters or amines but may reduce flexibility . Substituent Diversity: Electron-withdrawing groups (e.g., chloro, cyano) in 9a and 10 () increase reactivity, while electron-donating groups (e.g., methoxy, methylthio) in C4–C6 () enhance solubility and metabolic stability .

Biological Activity

Methyl 4-(9H-purin-6-yloxy)benzoate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and immune modulation. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanism of action, efficacy in various studies, and potential therapeutic applications.

This compound is a purine derivative that interacts with specific biological pathways. The compound is known to selectively inhibit the phosphoinositide 3-kinase (PI3K) pathway, particularly the p110 delta isoform, which plays a crucial role in immune responses and cancer cell proliferation . This inhibition can lead to altered signaling in immune cells and cancer cells, potentially resulting in reduced tumor growth and enhanced anti-tumor immunity.

Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have indicated that compounds similar to this compound show low micromolar GI50 values against human myelogenous leukemia (K562), neuroblastoma (SH-SY5Y), and gastric cancer (AGS) cell lines . These findings suggest that the compound may induce apoptosis and inhibit cell cycle progression, particularly at the G2/M phase.

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | GI50 (µM) | Mechanism |

|---|---|---|---|

| 9d | AGS | < 1 | Tubulin polymerization inhibition |

| 10b | SH-SY5Y | < 0.5 | Apoptosis induction |

| 11e | K562 | < 2 | Cell cycle arrest |

Immune Modulation

This compound has also been studied for its immunomodulatory effects. The compound's ability to inhibit p110 delta PI3K suggests it may alter T-cell receptor signaling, thereby influencing T-cell activation and proliferation . This property could be beneficial in treating immune-related disorders or enhancing anti-tumor immunity.

Case Studies

In a notable case study, this compound was evaluated for its effects on tumor growth in murine models. The results indicated a significant reduction in tumor size when administered alongside standard chemotherapy agents. The study highlighted the compound's potential to enhance the efficacy of existing treatments while minimizing side effects associated with conventional therapies .

Q & A

Q. Basic

- X-ray crystallography : SHELX software (SHELXL for refinement, SHELXS for structure solution) is widely used for determining crystal structures. ORTEP-III provides graphical visualization of molecular geometry .

- Spectroscopy :

- NMR : ¹H/¹³C NMR to confirm functional groups and connectivity.

- Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation.

- IR spectroscopy : To identify ester (C=O) and purine (N-H) stretches.

How can researchers optimize the synthesis to minimize side products?

Q. Advanced

- Reaction monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction time dynamically.

- Solvent selection : Anhydrous CH₃CN minimizes hydrolysis of intermediates.

- Scale-up : Transition from batch to continuous flow reactors improves mixing and heat transfer, reducing side reactions .

- Catalyst tuning : Replace K₂CO₃ with milder bases (e.g., Cs₂CO₃) to suppress ester hydrolysis.

What strategies resolve contradictions between computational and experimental reactivity data?

Q. Advanced

- Cross-validation : Compare DFT-predicted reaction pathways with experimental kinetic studies (e.g., variable-temperature NMR).

- Polymorph screening : Use differential scanning calorimetry (DSC) to identify crystalline forms that may alter reactivity .

- Artifact checks : Replicate experiments under inert atmospheres to rule out oxidation/hydrolysis artifacts.

What safety protocols are essential for handling this compound?

Q. Basic

- PPE : Lab coat, gloves, and goggles.

- Ventilation : Use fume hoods during synthesis and purification.

- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Consult SDS for compound-specific protocols .

How can the biological activity of this compound be systematically evaluated?

Q. Advanced

- Enzyme assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates.

- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify ligand-receptor interactions .

- Docking simulations : AutoDock or Schrödinger Suite for predicting binding modes and optimizing substituents .

What challenges arise in crystallizing this compound, and how are they addressed?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.